

2-Hydrazinopyridine Dihydrochloride: A Comprehensive Technical Guide for Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: 2-Hydrazinopyridine
dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of **2-Hydrazinopyridine Dihydrochloride**, a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its versatile reactivity makes it a valuable building block in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical Properties and Safety Information

2-Hydrazinopyridine, also known as 2-pyridylhydrazine, is the precursor to its more stable dihydrochloride salt. The dihydrochloride form is often preferred in pharmaceutical synthesis due to its enhanced stability and handling characteristics.

Property	Value	Reference
Chemical Formula	$C_5H_7N_3 \cdot 2HCl$	[1]
Molecular Weight	182.06 g/mol	[1]
Appearance	White to light beige solid	[2]
Melting Point	214-215 °C	[2]
Solubility	Soluble in water	[2]

Safety Information: 2-Hydrazinopyridine and its salts should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

Synthesis of 2-Hydrazinopyridine and its Dihydrochloride Salt

The synthesis of 2-hydrazinopyridine is most commonly achieved through the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with hydrazine. The resulting free base can then be converted to the dihydrochloride salt. Several methods have been reported, with the choice of starting material and reaction conditions influencing yield and purity.

Synthesis from 2-Chloropyridine

This is the most widely reported method, involving the reaction of 2-chloropyridine with hydrazine hydrate. The reaction can be performed under various conditions, from traditional batch processing to more modern flow chemistry.

Experimental Protocol (Batch Synthesis):

- To a solution of hydrazine hydrate (200 mL, 10 volumes) is added 2-chloropyridine (20 g, 0.176 mol, 1 equivalent).
- The reaction mixture is stirred at 100 °C for 48 hours.

- Reaction progress is monitored by thin-layer chromatography (TLC) using an 8:2 mixture of ethyl acetate and methanol as the eluent.
- Upon complete consumption of the starting material, the reaction mixture is cooled and diluted with water (200 mL).
- The product is extracted with ethyl acetate (5 x 500 mL).
- The combined organic phases are dried over anhydrous sodium sulfate (Na_2SO_4) and concentrated under reduced pressure to yield 2-hydrazinopyridine as a red oil (15.0 g, 78% yield).^[2]^[3]

Experimental Protocol (Flow Reactor - Large Scale):

- A solution of 200 kg of 2-chloropyridine in 200 kg of butan-1-ol is prepared in a raw material tank.
- A separate tank is charged with 110 kg of 80% hydrazine hydrate.
- The two solutions are pumped into a microchannel reactor at controlled flow rates (0.0375 L/s for the 2-chloropyridine solution and 0.01 L/s for the hydrazine hydrate solution).
- The reaction temperature is maintained at 100 °C.
- After a residence time of 100 seconds in the reactor, the output stream is collected.
- The product is isolated by solid-liquid separation after cooling, yielding 185 kg of 2-hydrazinopyridine (95.8% yield) with a purity of 99%.^[3]

Synthesis from 2-Bromopyridine

2-Bromopyridine can also serve as a starting material, often with improved yields compared to 2-chloropyridine, although it is a more expensive reagent.^[4] The general reaction principle is similar to that of 2-chloropyridine, involving nucleophilic substitution with hydrazine hydrate.

Experimental Protocol:

A detailed, specific protocol for the synthesis from 2-bromopyridine with high yield is suggested in the literature, involving the straightforward reaction with hydrazine hydrate, similar to the 2-chloropyridine method.[4] For a high-yielding synthesis of 2-bromopyridine itself, one method involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite.[5]

Synthesis from 2-Aminopyridine

An alternative route involves the diazotization of 2-aminopyridine to form a diazonium salt, which is then reduced to 2-hydrazinopyridine.

Experimental Protocol Outline:

- **Diazotization:** 2-Aminopyridine is treated with sodium nitrite (NaNO_2) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., $-5\text{ }^\circ\text{C}$) to form the corresponding diazonium salt.[4]
- **Reduction:** The resulting diazonium salt is then reduced to 2-hydrazinopyridine. A common method for this reduction is the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as methanol.[4]

Synthesis of 2-Hydrazinopyridine Dihydrochloride

The free base of 2-hydrazinopyridine can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol:

- Dissolve the crude 2-hydrazinopyridine in a suitable solvent.
- Add a stoichiometric amount of concentrated hydrochloric acid.
- The dihydrochloride salt will precipitate out of the solution.
- The precipitate can be collected by filtration, washed with a cold solvent, and dried.
- Recrystallization from aqueous HCl can be performed for further purification.[2]

Comparative Synthesis Data

Starting Material	Reagents	Conditions	Yield	Purity	Reference
2-Chloropyridine	Hydrazine hydrate	Batch, 100 °C, 48 h	78%	Not specified	[2] [3]
2-Chloropyridine	Hydrazine hydrate, butan-1-ol	Flow reactor, 100 °C, 100 s	95.8%	99%	[3]
2,3-Dichloropyridine	Hydrazine hydrate, ethanol	Reflux, 8 h	95%	99% (HPLC)	[6]
2,3-Dichloropyridine	Hydrazine hydrate, ethanol/methanol	Reflux, 4 h	97%	99% (HPLC)	[6]
2,3-Dichloropyridine	Hydrazine hydrate, DMAC	Reflux, 6 h	98%	99% (HPLC)	[6]

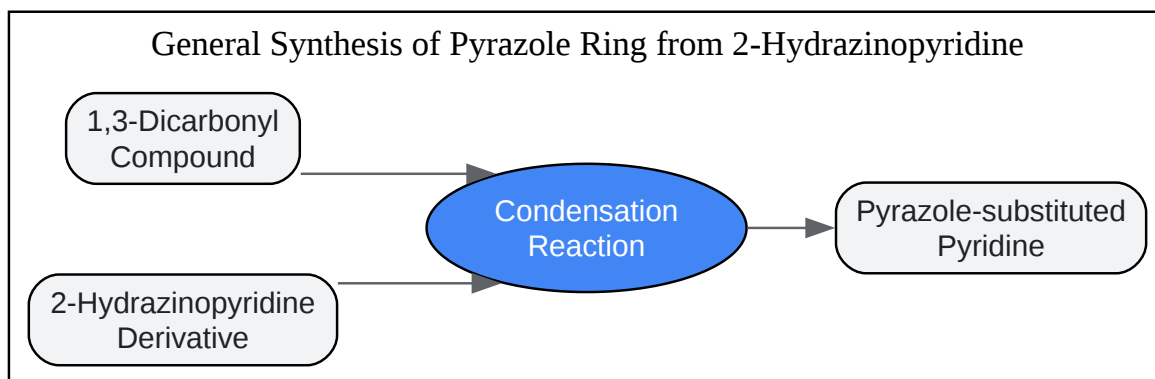
Application in Pharmaceutical Synthesis: The Case of AT7519, a CDK Inhibitor

2-Hydrazinopyridine is a crucial precursor for the synthesis of various heterocyclic compounds with significant biological activity. A prominent example is its use in the synthesis of pyrazole-based kinase inhibitors. The multi-cyclin-dependent kinase (CDK) inhibitor, AT7519, serves as an excellent case study.

AT7519, with the chemical name N-(4-piperidiny)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[\[7\]](#)[\[8\]](#) Its mechanism of action involves the inhibition of cell cycle progression and transcription, leading to apoptosis in cancer cells.

Synthetic Pathway to Pyrazole-Based Kinase Inhibitors

The synthesis of pyrazole-containing compounds from 2-hydrazinopyridine derivatives typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. This reaction forms the pyrazole ring, which is a key pharmacophore in many kinase inhibitors.



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Caption: General synthesis of a pyrazole ring from a 2-hydrazinopyridine derivative.

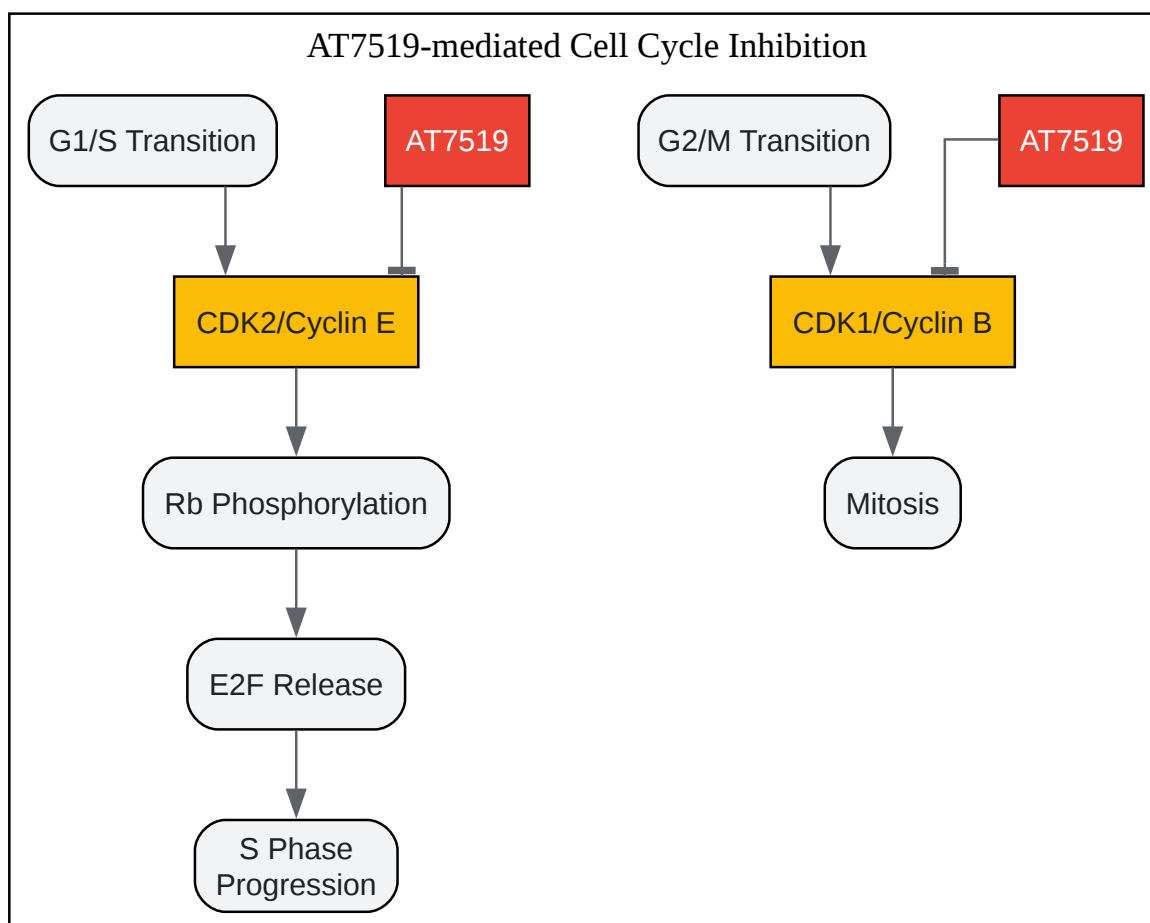
While a direct, detailed synthesis of AT7519 starting from 2-hydrazinopyridine is not readily available in a single public-domain document, the structural components strongly suggest its role as a key starting material for the pyrazole core. The synthesis would involve the formation of a pyrazole ring from a 2-hydrazinopyridine derivative, followed by functionalization at the appropriate positions to introduce the 2,6-dichlorobenzoylamino and N-(4-piperidinyl)carboxamide moieties.

Mechanism of Action of AT7519: Inhibition of Cell Cycle and Transcription

AT7519 exerts its anti-cancer effects by targeting two fundamental cellular processes: cell cycle progression and transcription.

Cell Cycle Inhibition:

The cell cycle is tightly regulated by CDKs and their cyclin partners. AT7519 inhibits CDK1/Cyclin B and CDK2/Cyclin E/A complexes, which are crucial for the G2/M and G1/S transitions, respectively. This inhibition leads to cell cycle arrest.[7][9]



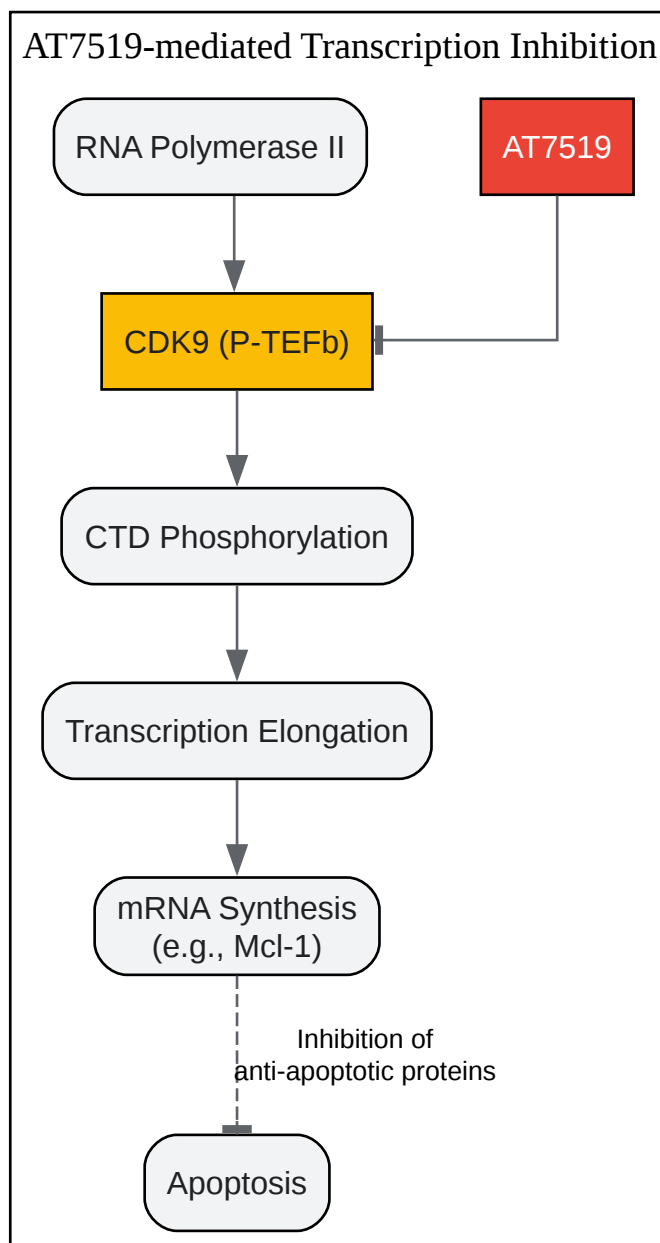
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Caption: Inhibition of cell cycle progression by AT7519.

Transcription Inhibition:

AT7519 also potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb). CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II, a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, AT7519 prevents the phosphorylation of RNA polymerase II, leading to a global shutdown of transcription of short-lived mRNAs, including those encoding

anti-apoptotic proteins like Mcl-1.[9][10] This transcriptional repression is a key driver of apoptosis in cancer cells.



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Caption: Inhibition of transcription by AT7519 leading to apoptosis.

Conclusion

2-Hydrazinopyridine dihydrochloride is a versatile and valuable intermediate in pharmaceutical synthesis. Its accessibility through various synthetic routes and its utility in constructing complex heterocyclic scaffolds, such as those found in potent kinase inhibitors, underscore its importance in modern drug discovery. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working to develop the next generation of targeted therapies.

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